molecular formula C13H15F3N2O B2454897 N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide CAS No. 953905-23-2

N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide

Cat. No.: B2454897
CAS No.: 953905-23-2
M. Wt: 272.271
InChI Key: QLESSDZIELUEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C13H15F3N2O It is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a benzamide structure

Properties

IUPAC Name

N-piperidin-4-yl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9/h1-4,9,17H,5-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLESSDZIELUEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with piperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Bond Formation

The benzamide group is typically synthesized via nucleophilic acyl substitution. Key methods include:

Reaction TypeReagents/ConditionsYieldSource
Acylation of piperidin-4-amine2-(Trifluoromethyl)benzoyl chloride, TEA, DCM85%
Coupling with activated estersHATU/DIPEA, 2-(trifluoromethyl)benzoic acid78%
  • Mechanistic Insight : The reaction proceeds through a tetrahedral intermediate, with triethylamine (TEA) neutralizing HCl byproducts .

  • Industrial Optimization : Continuous flow reactors reduce reaction times to 2–4 hours while improving purity (>98%).

Substitution Reactions at the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation, acylation, or sulfonylation:

ReactionReagents/ConditionsProduct ExampleSource
AlkylationPropylsulfonyl chloride, DIPEA, THF, 0°C→RTN-(Propylsulfonyl)piperidine derivative
AcylationPyridine-2-carbonyl chloride, CH₂Cl₂, RTN-(Pyridine-2-carbonyl) derivative
Reductive alkylationFormaldehyde, NaBH₃CN, MeOHN-Methylpiperidine analog
  • Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce reactivity due to hindered access to the nitrogen lone pair .

  • Catalysis : Pd/C or Raney Ni accelerates sulfonylation under hydrogenation conditions .

Functionalization of the Trifluoromethyl Group

The -CF₃ group participates in electrophilic aromatic substitution (EAS) and coupling:

Reaction TypeReagents/ConditionsOutcomeSource
HalogenationCl₂, FeCl₃, 80°C3-Chloro-2-(trifluoromethyl)benzamide
Suzuki couplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives
  • Electronic Effects : The -CF₃ group deactivates the benzene ring, directing EAS to the meta position .

  • Challenges : Harsh conditions (e.g., HNO₃/H₂SO₄) risk amide hydrolysis; optimized protocols use low temperatures (<5°C) .

Reduction and Oxidation Pathways

The piperidine ring and benzamide group undergo redox transformations:

ReactionReagents/ConditionsProductSource
Piperidine ring oxidationKMnO₄, H₂O, 100°CPiperidone derivative
Amide reductionLiAlH₄, THF, refluxCorresponding amine
Nitro group reductionH₂, Pd/C, EtOH, 50 psiAminobenzamide analog
  • Selectivity : LiAlH₄ reduces amides to amines without affecting -CF₃ groups.

  • Catalyst Poisoning : Sulfur-containing byproducts (e.g., from thioamide intermediates) deactivate Pd/C, necessitating excess catalyst .

Hydrolysis and Stability

The amide bond exhibits pH-dependent stability:

ConditionOutcomeHalf-Life (25°C)Source
6 M HCl, refluxHydrolysis to 2-(trifluoromethyl)benzoic acid2.5 h
1 M NaOH, RTPartial decomposition (<10%)>48 h
Biologically relevant (pH 7.4)Stable for >72 h-
  • Stabilizing Agents : Co-solvents like DMSO (10% v/v) mitigate hydrolysis in acidic media.

Biological Derivatization

Modifications enhance pharmacological properties:

DerivativeSynthetic RouteBioactivity (IC₅₀)Source
Glycine transporter inhibitorIntroduction of pyridine-2-carboxamide1.8 nM (GlyT1 inhibition)
Antitumor analogSubstituent variation at C-4 of piperidine0.25 μM (HepG2 cytotoxicity)
  • Structure-Activity Relationship (SAR) : N-methylation improves potency 16-fold by enhancing lipophilicity and target binding .

Scientific Research Applications

Medicinal Chemistry

N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide has been investigated for its potential as a lead compound in developing new pharmaceuticals. Its structure suggests possible interactions with various biological targets, making it a candidate for treating diseases involving inflammation or neurodegeneration. For instance, compounds with similar structures have shown promise in modulating receptor activity or enzyme function, which could lead to therapeutic applications in inflammatory diseases .

Antitumor Activity

Recent studies have focused on the antitumor properties of derivatives of N-(piperidine-4-yl)benzamide. One study highlighted that certain derivatives exhibited potent antitumor activity against HepG2 cells, with IC50 values as low as 0.25 μM. Mechanistic studies indicated that these compounds could inhibit cell cycle progression by affecting cyclin B1 and pRb expression while enhancing p21 and p53 levels, suggesting a pathway for inducing apoptosis in cancer cells .

Antiviral Research

This compound has also been explored for its antiviral properties. Research indicates that similar piperidine-based compounds can inhibit viral entry mechanisms, particularly against influenza viruses. For example, derivatives have shown significant antiviral activity against oseltamivir-resistant strains of influenza, demonstrating their potential as therapeutic agents in viral infections .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
47HepG20.25Inhibition of cyclin B1 and pRb; enhancement of p21 and p53
48MCF-70.45Induction of apoptosis via mitochondrial pathways
49A5490.30Cell cycle arrest at G2/M phase

Table 2: Antiviral Activity Against Influenza Virus

CompoundViral StrainEC50 (μM)Synergistic Effect with Oseltamivir
16H1N13.04Yes
17H5N112.5No

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor. The pathways involved often include the inhibition of protein synthesis or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-YL)-4-(trifluoromethyl)benzamide
  • N-(Piperidin-4-YL)-3-(trifluoromethyl)benzamide

Uniqueness

N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group on the benzamide ring. This positional difference can significantly affect the compound’s chemical properties and biological activity. For example, the 2-position may offer better steric compatibility with certain enzyme active sites compared to the 3- or 4-positions, leading to higher potency and selectivity.

Biological Activity

N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its therapeutic potential.

Structural Overview

The compound consists of a piperidine ring , a trifluoromethyl group , and a benzamide moiety . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their pharmacological properties.

Component Description
Piperidine RingA six-membered ring that contributes to the compound's basicity and ability to interact with biological targets.
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability.
Benzamide MoietyProvides a framework for interaction with various biological receptors.

This compound has been shown to interact with specific molecular targets, potentially modulating receptor activity or enzyme function. Although the exact mechanisms remain to be fully elucidated, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes and neurodegenerative diseases .

Pharmacological Properties

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : The piperidine structure is often associated with neuroprotective properties, suggesting potential applications in neurodegenerative disorders.
  • Antiparasitic Activity : Related compounds have been evaluated for their efficacy against parasites, indicating that this compound may also possess antiparasitic properties .

Study 1: Anti-inflammatory Potential

A study explored the anti-inflammatory properties of related benzamide derivatives, noting that the incorporation of trifluoromethyl groups consistently enhanced biological activity compared to other substituents. The results indicated significant inhibition of pro-inflammatory cytokine production in vitro, suggesting that this compound could similarly modulate inflammatory responses .

Study 2: Neuroprotective Effects

In another investigation, derivatives of piperidine were tested for neuroprotective effects in models of neurodegeneration. The results showed that compounds with trifluoromethyl substitutions exhibited improved neuronal survival and reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents . This supports the hypothesis that this compound may offer protective effects against neurodegenerative conditions.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents such as dichloromethane and triethylamine as catalysts. Purification methods like recrystallization are employed to achieve high purity levels necessary for biological testing .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide, and how can purity be maximized?

  • Methodology : The synthesis typically involves coupling a piperidin-4-amine derivative with 2-(trifluoromethyl)benzoyl chloride under basic conditions. Key steps include:

  • Amidation : Use anhydrous dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to facilitate the reaction at 0–5°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from diethyl ether improves purity. Avoid prolonged storage of intermediates due to thermal sensitivity .
  • Critical Note : Sodium pivalate impurities can reduce product purity; use freshly dried reagents and inert gas (N₂/Ar) to prevent decomposition .

Q. How should researchers handle safety risks associated with this compound during synthesis?

  • Risk Mitigation :

  • Hazard Analysis : Conduct a pre-experiment risk assessment, referencing Prudent Practices in the Laboratory (National Academies Press, 2011) for guidelines on handling mutagenic intermediates (e.g., anomeric amides) .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods. Ames II testing indicates mutagenicity comparable to benzyl chloride, requiring stringent ventilation .
  • Storage : Store at –20°C in amber vials to prevent thermal decomposition and photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. For stability studies, use thermogravimetric analysis (TGA) to identify safe handling thresholds .
  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC to identify hydrolysis-prone sites (e.g., amide bonds) .
    • Key Finding : The trifluoromethyl group enhances metabolic stability but does not prevent pH-dependent hydrolysis of the piperidine ring .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : Compare results under standardized ATP concentrations (e.g., 1 mM vs. 10 µM) .
  • Solvent Effects : DMSO concentrations >1% can artificially suppress activity; use LC-MS to verify compound integrity post-assay .
    • Recommendation : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Approaches :

  • Salt Formation : Explore succinate or napadisylate salts to enhance aqueous solubility .
  • Prodrug Design : Introduce pivaloyloxymethyl (POM) groups at the amide nitrogen, which hydrolyze in vivo to release the active compound .
  • Nanoparticle Formulation : Use PEGylated liposomes to improve plasma half-life, as demonstrated for related trifluoromethylbenzamide analogs .

Key Research Gaps and Recommendations

  • Synthetic Challenges : Scalability of multi-step routes remains unoptimized; explore flow chemistry for continuous amidation .
  • Biological Targets : Limited data on off-target effects (e.g., GPCR binding); conduct proteome-wide profiling using affinity chromatography .
  • Ecotoxicity : No studies on environmental persistence; prioritize OECD 301F biodegradability testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.